(+-)-Aegeline

Description

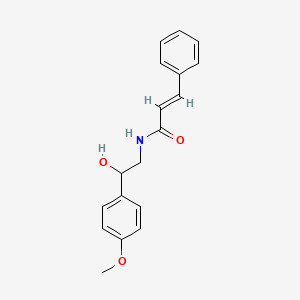

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318019 | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

456-12-2, 37791-13-2 | |

| Record name | (±)-Aegeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aegeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEGELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+-)-Aegeline natural source Aegle marmelos

An In-depth Technical Guide to (+-)-Aegeline from Aegle marmelos

Introduction

This compound, an alkaloid amide chemically identified as N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a principal bioactive constituent isolated primarily from the leaves of Aegle marmelos (L.) Corr., commonly known as Bael.[1][2] This plant holds a significant place in traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments including diabetes, respiratory issues, and gastrointestinal disorders.[1] Modern pharmacological studies are progressively validating these traditional uses, attributing many of the therapeutic effects to aegeline (B1664389). The molecule has demonstrated a broad spectrum of biological activities, including anti-diabetic, anti-inflammatory, analgesic, anti-allergic, cardioprotective, and anticancer properties.[3][4] This guide provides a comprehensive overview of the extraction, characterization, and pharmacological properties of this compound, tailored for researchers and drug development professionals.

Extraction and Isolation Protocols

The isolation of aegeline from Aegle marmelos involves multi-step extraction and chromatographic purification processes. The leaves and fruit are the primary sources for its extraction.[5][6]

General Extraction Methodology: Soxhlet Extraction

Soxhlet extraction is a commonly employed technique for efficiently extracting aegeline.[1][7]

-

Plant Material Preparation:

-

Extraction:

-

Place the powdered material (e.g., 500 g) into a thimble and load it into a Soxhlet extractor.[9]

-

Extract the powder with a suitable solvent system. A mixture of hexane (B92381) and acetone (B3395972) or methanol (B129727) is commonly used.[1][9] The process typically runs for 6-12 hours, or until the solvent in the siphon arm becomes colorless.[9]

-

-

Concentration:

-

Concentrate the resulting extract using a rotary evaporator under reduced pressure at 40-50°C to yield a viscous, semi-solid crude extract.[9]

-

Purification by Column Chromatography

The crude extract is further purified to isolate aegeline using column chromatography.[8]

-

Stationary Phase: Silica gel (60-120 mesh) is typically used.[9]

-

Mobile Phase: A gradient elution is performed with a non-polar to polar solvent system, commonly n-hexane:ethyl acetate. The ratio is gradually increased from 100:0 to 0:100.[8]

-

Fraction Collection and Monitoring:

Separation of Enantiomers

Aegeline possesses a chiral center, and its enantiomers can be separated for individual study using chiral High-Performance Liquid Chromatography (HPLC).[1]

-

Technique: Chiral HPLC with specialized columns such as Lux Amylose-2 or Chiralpak-IA is effective for separating the enantiomers.[1]

-

Confirmation: The identity of the separated enantiomers is confirmed using mass spectrometry and crystallographic techniques.[1]

Physicochemical Properties and Characterization

The isolated aegeline is characterized using various spectroscopic techniques to confirm its structure and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₃ | EvitaChem |

| Molecular Weight | ~297.35 g/mol | EvitaChem |

| Appearance | Orange viscous oil | [5] |

| Purity (Post-HPLC) | 94-97% | [1] |

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used for the structural elucidation and purity assessment of aegeline.[1][8]

-

Mass Spectrometry (MS): Mass analysis confirms the molecular weight and fragmentation pattern of the isolated compound.[5][8]

-

High-Performance Liquid Chromatography (HPLC/UHPLC): A validated UHPLC-PDA-MS method is used for the simultaneous quantification of aegeline and other compounds like coumarins in different parts of Aegle marmelos.[5]

Quantitative Analysis

The concentration of aegeline and related compounds varies depending on the plant part and the extraction method used.

| Plant Part | Compound | Concentration (% w/w or mg/g) | Analytical Method | Reference |

| Fruit | Marmelosin | 0.3546 % | RP-HPLC | [10] |

| Fruit | Umbelliferone (B1683723) | 0.005 % | RP-HPLC | [10] |

| Fruit | Scopoletin (B1681571) | 0.014 % | RP-HPLC | [10] |

| Various Parts | Aegeline & 6 Coumarins | Linearity: 0.5-250 µg/mL; LOD: 0.1 µg/mL; LOQ: 0.5 µg/mL | UHPLC-PDA-MS | [5] |

Pharmacological Activities and Mechanism of Action

Aegeline exhibits a wide range of pharmacological effects, which are being investigated for their therapeutic potential.

Summary of Biological Activities

-

Anti-diabetic and Anti-hyperlipidemic: Aegeline has shown hypoglycemic and lipid-lowering activities.[6][11] It can lower blood glucose levels in diabetic rat models.[11]

-

Anti-inflammatory and Antihistaminic: It inhibits the release of histamine (B1213489) from mast cells, suggesting anti-allergic and anti-inflammatory potential.[2][12] Aegeline also shows analgesic and antipyretic activities.[11][12]

-

Pain and Depression Alleviation: Aegeline has been shown to alleviate reserpine-induced pain-depression dyad in mice.[4][8]

-

Anticancer Activity: Studies have demonstrated the in vitro anticancer properties of aegeline enantiomers against HeLa cervical cancer cells.[1] Enantiomer-II, in particular, exhibited significant growth inhibition.[1]

-

Cardioprotective & Hepatoprotective: Compounds in Aegle marmelos, including aegeline, are linked to cardioprotective effects by improving lipid profiles and hepatoprotective actions by preventing lipid peroxidation.[6][12]

Quantitative Data on Biological Activity

| Activity | Model | Dosage / Concentration | Effect | Reference |

| Pain-Depression Alleviation | Reserpinized Mice | 10 mg/kg (p.o.) | Significantly alleviated reduction in pain threshold and increase in immobility. | [4][8] |

| Antihyperglycemic | STZ-induced Diabetic Rats | 100 mg/kg | Lowered blood glucose by 12.9% (5h) and 16.9% (24h). | [11] |

| Antihistaminic | RBL-2H3 cells | Not specified | Inhibited histamine release induced by various stimulants. | [2] |

| Anticancer | HeLa cervical cancer cells | Not specified | Enantiomer-II showed significant growth inhibition. | [1] |

Mechanisms of Action

Several mechanisms have been proposed for the diverse pharmacological effects of aegeline.

-

Downregulation of MAO-A and iNOS: In the context of the pain-depression dyad, aegeline is suggested to exert its protective effect by downregulating monoamine oxidase-A (MAO-A) hyperactivity and inducible nitric oxide synthase (iNOS) expression.[4][8] This leads to a reduction in neuroinflammation and oxidative/nitrosative stress.[4]

-

Modulation of Intracellular Calcium Signaling: The antihistaminic effect of aegeline is linked to its ability to alter signaling pathways related to the intracellular Ca²⁺ pool.[2] It shows strong inhibition of histamine release when induced by Ca²⁺ stimulants like thapsigargin (B1683126) and ionomycin, suggesting it acts on the same target as thapsigargin or downstream processes.[2]

-

PPARα and PPARγ Agonism: Computational studies suggest that aegeline acts as a dual-target agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[11] It is proposed to be a PPARα agonist and a partial PPARγ agonist, which explains its antihyperglycemic and antilipidemic benefits, making it a promising candidate for managing Type II Diabetes Mellitus.[11]

Visualizations: Signaling Pathways and Workflows

Diagrams

Caption: Experimental workflow for aegeline isolation and analysis.

Caption: Aegeline's proposed mechanism in pain-depression.

Caption: Aegeline's proposed antihistaminic mechanism.

Caption: Aegeline's proposed dual-agonist anti-diabetic mechanism.

Conclusion and Future Perspectives

This compound, a key alkaloid from Aegle marmelos, stands out as a compound with significant therapeutic potential.[1] The successful extraction, isolation, and characterization protocols provide a solid foundation for further research.[1] Its diverse pharmacological profile, including anti-diabetic, anti-inflammatory, and anticancer activities, is supported by mechanisms involving the modulation of key signaling pathways like MAO-A, iNOS, intracellular calcium, and PPAR receptors.[2][4][8][11] The differential activity observed between its enantiomers highlights the importance of chiral separation in drug development.[1] Future research should focus on in-depth in vivo studies and clinical trials to fully elucidate its therapeutic efficacy and safety profile, paving the way for the development of new drugs for metabolic disorders, inflammatory conditions, and cancer.[1][8]

References

- 1. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]

- 2. Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethnomedicinal properties of Bael Aegle marmelos Corrêa family Rutaceae: A review [systems.enpress-publisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ijbcp.com [ijbcp.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijcmas.com [ijcmas.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of (+-)-Aegeline

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, an alkaloid of significant interest from the plant Aegle marmelos. Detailed experimental protocols, quantitative data, and visualizations of its biological signaling pathways are presented to support further research and development.

Introduction and Historical Context

This compound, chemically known as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid first isolated from the leaves of Aegle marmelos (L.) Corr., a plant widely used in traditional medicine systems. The initial structural elucidation of aegeline (B1664389) was reported by R.N. Chakravarti and B. Dasgupta in 1958.[1] Shortly after, in 1959, A. Chatterjee and colleagues confirmed its constitution, described its stereochemistry, and reported its synthesis.[2][3] Early studies indicated that aegeline is isolated from nature as a racemic mixture.[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various analytical studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₃ | [2][5] |

| Molecular Weight | 297.3 g/mol | [5] |

| Melting Point | 176 - 180°C | [5] |

| Appearance | Solid, White Crystals | [5] |

| Retardation Factor (Rf) | 0.24 (Hexane:Ethyl Acetate (B1210297) 6.5:3.5 on HPTLC) | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.15 (d, J=3.26 Hz, 1H), 3.43–3.48 (m, 1H), 3.81 (s, 3H, OCH₃), 3.83–3.84 (m, 1H), 4.87–4.88 (m, 1H, OH), 6.02 (br, 1H, NH), 6.39 (d, J=15.62 Hz, 1H), 6.90 (d, J=8.61, 2H), 7.32 (d, J=8.39, 2H), 7.36–7.37 (m, 3H), 7.49–7.50 (m, 2H), 7.65 (d, J=15.55 Hz, 1H) | [6] |

| ¹³C NMR | Data not consistently reported across primary literature. | [5] |

| Mass Spec (MS) | Molecular Ion (M+): m/z 297 | [5] |

| Infrared (IR) (KBr, cm⁻¹) | νₘₐₓ: 3375 (N-H), 3266 (O-H), 1653 (C=O, amide), 1606 (C=C), 1566 (aromatic), 1244 (N-H), 1038 (C-O) |

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound from its natural source, Aegle marmelos.

Plant Material Preparation

-

Collection: Fresh leaves of Aegle marmelos are collected.

-

Drying: The leaves are shade-dried at room temperature until they become brittle.

-

Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction

Several methods have been reported for the extraction of aegeline. Soxhlet extraction is a commonly cited and efficient method.

-

Soxhlet Extraction:

-

Place a known quantity of the dried, powdered leaves (e.g., 500 g) into a thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract the powder with a suitable solvent. Common solvents include methanol (B129727) or a hexane-acetone mixture.[7] Extraction is typically run for 6-12 hours, or until the solvent in the siphon arm runs clear.

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Maceration/Percolation:

-

Soak the powdered leaves in 95% ethanol (B145695) at room temperature or with gentle heating (e.g., 65°C) overnight.

-

Filter the extract. The process can be repeated with fresh solvent to maximize yield.

-

Combine the filtrates and evaporate the solvent to obtain the crude extract.

-

Isolation and Purification by Column Chromatography

-

Column Preparation: Prepare a slurry of silica (B1680970) gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system. A common system starts with 100% n-hexane and gradually increases the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). A fraction eluted with a hexane:ethyl acetate ratio of approximately 6.5:3.5 has been shown to yield a single spot corresponding to aegeline.[6]

-

Crystallization: Combine the pure fractions, evaporate the solvent, and crystallize the resulting solid from a suitable solvent to obtain pure this compound.

Biological Signaling Pathways

This compound has been shown to interact with several biological pathways. The following diagrams, generated using the DOT language, visualize these interactions.

Anti-Inflammatory and Neuromodulatory Pathway

Aegeline demonstrates anti-inflammatory and neuromodulatory effects by downregulating the activity of Monoamine Oxidase-A (MAO-A) and inducible Nitric Oxide Synthase (iNOS), as well as reducing levels of the pro-inflammatory cytokine Interleukin-6 (IL-6).[8]

References

- 1. 315. The structure of aegelin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. redalyc.org [redalyc.org]

- 5. This compound | C18H19NO3 | CID 15558419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (+-)-Aegeline: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Aegeline, a naturally occurring alkaloid primarily isolated from the leaves and fruit of the bael tree (Aegle marmelos), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its key biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its role in modulating critical signaling pathways implicated in metabolic and inflammatory diseases. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide. It is a racemic mixture of two enantiomers.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[2][3] |

| SMILES String | COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O[2][4] |

| InChI Key | QRFDENJATPJOKG-KPKJPENVSA-N[2][3] |

| Molecular Formula | C18H19NO3[2][3] |

| CAS Number | 456-12-2[2] |

Physicochemical Properties

This compound is a white crystalline solid.[5] Its solubility and other key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 297.35 g/mol | [6] |

| Melting Point | 176 °C | [2][4] |

| Boiling Point | 567.7 ± 50.0 °C (Predicted) | [7] |

| Solubility | Soluble in DMSO and polar solvents like methanol (B129727) and ethanol.[5][6][8][9] Sparingly soluble in water.[9] | |

| pKa | 13.70 ± 0.20 (Predicted) | [7] |

Biological and Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, making it a promising candidate for drug development.

Anti-diabetic and Anti-hyperlipidemic Effects

Aegeline (B1664389) has demonstrated significant anti-diabetic and anti-hyperlipidemic properties. It is reported to enhance glucose uptake in muscle cells and has been investigated for its potential in managing type 2 diabetes.[5] The proposed mechanism involves the activation of the β3-adrenergic receptor (β3-AR).

Anti-inflammatory Activity

The compound possesses potent anti-inflammatory effects. Studies have shown that aegeline can suppress the NFκB-mediated NLRP3 inflammasome pathway, a key signaling cascade in the inflammatory process.[4] This suggests its potential in treating inflammatory conditions.

Antioxidant Properties

Aegeline has been identified as an antioxidant.[10] Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

Neuroprotective Potential

Intriguingly, aegeline has been shown to mimic the yeast SNARE protein Sec22p, thereby suppressing α-synuclein and Bax toxicity in yeast models.[10] This finding points towards a potential neuroprotective role for aegeline in conditions like Parkinson's disease.

Signaling Pathways

PI3K/Akt/Rac1 Signaling Pathway in Glucose Transport

Aegeline stimulates glucose transport in skeletal muscle cells through the activation of two distinct parallel pathways involving Akt and Rac1. Furthermore, it influences cytoskeletal rearrangement via the PI3-kinase-Rac1-PAK1-cofilin pathway.[5]

Caption: Aegeline-mediated glucose uptake signaling pathway.

NF-κB/NLRP3 Inflammasome Signaling Pathway in Inflammation

Aegeline exerts its anti-inflammatory effects by downregulating the expression of key components of the NF-κB and NLRP3 inflammasome pathways, leading to reduced production of pro-inflammatory cytokines.[4]

Caption: Inhibition of NF-κB/NLRP3 inflammasome pathway by Aegeline.

Experimental Protocols

Isolation of this compound from Aegle marmelos Leaves

This protocol describes the extraction and purification of aegeline from the leaves of Aegle marmelos.[2][3]

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh leaves of Aegle marmelos, wash them thoroughly, and dry them in the shade. Grind the dried leaves into a coarse powder.

-

Extraction: Subject the powdered leaves to Soxhlet extraction using methanol as the solvent.[3]

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Pack a glass column with silica (B1680970) gel. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[3]

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing aegeline.[3]

-

Purification: Pool the fractions containing pure aegeline and concentrate them to obtain the purified compound.

Asymmetric Synthesis of (R)-Aegeline

The enantioselective synthesis of (R)-Aegeline can be achieved via the conversion of chiral cyanohydrins.[1][11]

Methodology:

-

Synthesis of Chiral Cyanohydrin: Synthesize chiral cyanohydrins from anisaldehyde and trimethylsilylcyanide using a chiral Schiff-base titanium complex as a catalyst.[11]

-

Conversion to (R)-Aegeline: The resulting chiral cyanohydrins are then converted to the chiral β-hydroxyamide, (R)-Aegeline.[11] The crude amino alcohol is reacted with trans-cinnamoyl chloride under Schotten-Bauman conditions.[11]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for determining the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4][6][8][9]

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark to prevent degradation.[4]

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add a specific volume of each aegeline dilution to the wells. Add an equal volume of the DPPH working solution to each well.[4] Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[4][8]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the aegeline solution.

In Vivo Anti-inflammatory Activity Assessment

This protocol describes a general procedure for evaluating the anti-inflammatory activity of this compound in a mouse model of inflammation.[3]

Methodology:

-

Animal Model: Use a suitable mouse model of inflammation, such as carrageenan-induced paw edema.

-

Dosing: Administer this compound orally (p.o.) to the test group of mice at a specific dose (e.g., 10 mg/kg).[3] A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: After a specific time post-dosing, induce inflammation by injecting carrageenan into the paw of the mice.

-

Measurement of Edema: Measure the paw volume at regular intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the aegeline-treated group compared to the control group.

Western Blot Analysis of PI3K/Akt Pathway

This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway in cell culture.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes) and treat the cells with different concentrations of this compound for a specific duration.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and Rac1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its ability to modulate key signaling pathways involved in metabolism and inflammation underscores its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Further investigation into its synthesis, bioavailability, and in vivo efficacy in various disease models is warranted to fully explore its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel yeast-based screening system for potential compounds that can alleviate human α-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. NF-κB and NLRP3 gene expression changes during warm hepatic ischemia-reperfusion in rats with and without silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional and Pharmacological Uses of Aegle marmelos in Ayurvedic Medicine

Introduction

Aegle marmelos (L.) Corr., commonly known as Bael or Bilva, is a sacred and medicinally significant tree in India, belonging to the Rutaceae family.[1][2] For over 5,000 years, it has been a cornerstone of traditional medicinal systems, particularly Ayurveda, where various parts of the plant—including the fruit, leaves, root, bark, and seeds—are utilized to treat a wide array of ailments.[3][4] In Ayurvedic texts, it is revered as a "Mahaphala" (great fruit) for its profound therapeutic effects, especially on the digestive system.[5] This technical guide provides an in-depth analysis of the traditional Ayurvedic uses of Aegle marmelos, supported by modern pharmacological data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Traditional Ayurvedic Applications

In Ayurveda, Aegle marmelos is used to balance the three doshas (Vata, Pitta, and Kapha). The properties of different parts of the plant are believed to have distinct effects: the unripe fruit balances Kapha and Vata; the ripe fruit can aggravate all doshas; and the leaves and roots help balance all three.[6] Its primary traditional applications are centered around gastrointestinal health, metabolic disorders, and inflammatory conditions.

-

Gastrointestinal Disorders: The unripe or half-ripe fruit is a premier Ayurvedic remedy for diarrhea, dysentery, and other bowel irregularities like Irritable Bowel Syndrome (IBS).[7] It functions as an astringent and digestive, reducing intestinal motility.[8] The ripe fruit, conversely, is recognized for its laxative properties and is used to treat chronic constipation.

-

Metabolic Disorders (Prameha): The leaves of Aegle marmelos are extensively used in Ayurvedic practice to manage diabetes mellitus.[9] Traditional preparations involve consuming the leaf juice or powder to help regulate blood glucose levels.

-

Inflammatory Conditions (Shotha): Decoctions and pastes made from the leaves and roots are traditionally applied to treat inflammation, pain, and fever.[9][10] It is a key ingredient in the classical Ayurvedic formulation "Dashamoola" (a combination of ten roots), which is renowned for its anti-inflammatory properties.[10]

-

Respiratory and Other Ailments: The plant is also used for respiratory issues like asthma and cough, serving as an expectorant.[11][12] Additionally, traditional uses extend to treating peptic ulcers, eye infections, and skin disorders.[11][13]

Pharmacological Validation and Quantitative Data

Modern scientific research has substantiated many of the traditional claims, identifying a rich profile of bioactive compounds, including alkaloids, coumarins (marmelosin, psoralen), flavonoids, tannins, and essential oils.[2][10][14] These compounds are responsible for the plant's diverse pharmacological activities.

Table 1: Traditional Ayurvedic and Modern Clinical Dosages

| Plant Part/Preparation | Traditional Ayurvedic Dosage | Modern Clinical/Experimental Dosage | Therapeutic Use | Reference(s) |

| Dried Unripe Fruit Powder | 3–6 grams per day | - | Diarrhea, Dysentery | |

| Fresh Leaf Juice | 10–15 ml daily in divided doses | - | Blood Sugar Regulation | |

| Aqueous Leaf Extract | - | 250 mg/kg & 500 mg/kg (in rats) | Antifertility | [1] |

| Ethanolic Leaf Extract | - | 250 mg/kg & 500 mg/kg (in rats) | Antihyperglycemic | [15] |

| Methanolic Leaf Extract | - | 500 mg/kg (in rats) | Hepatoprotective | [15] |

| Bael Leaf Powder | - | 2g twice a day (in NIDDM patients) | Antidiabetic | [16] |

Table 2: Bioactivity and Compound Quantification Data

| Assay/Compound | Plant Part/Extract | Result (IC₅₀ / Concentration) | Reference(s) |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Marmelosin (compound) | IC₅₀: ~15.4 ± 0.32 μM | [17] |

| DPPH Radical Scavenging | Leaf Extract | IC₅₀: 258.21 µg/mL | [18] |

| FRAP Assay | Leaf Extract | IC₅₀: 293.83 µg/mL | [18] |

| Antidiabetic Activity | |||

| α-Amylase Inhibition | Leaf Extract | IC₅₀: 46.21 mg/mL | [19] |

| α-Glucosidase Inhibition | Leaf Extract | IC₅₀: 42.07 mg/mL | [19] |

| α-Amylase Inhibition | Leaf Extract | IC₅₀: 73.2 µg/mL | [18] |

| α-Glucosidase Inhibition | Leaf Extract | IC₅₀: 43.9 µg/mL | [18] |

| Anti-inflammatory Activity | |||

| Egg Albumin Denaturation | Leaf Extract | IC₅₀: 102.8 µg/mL | [18] |

| Antiproliferative Activity | |||

| Antiproliferative (on Raw 264.7 cells) | Marmelosin (compound) | IC₅₀: ~6.24 ± 0.16 μM | [17] |

| Compound Quantification (HPLC) | |||

| Marmelosin | Fruit Pulp | 5–6.5 mg/g of dried fruit weight | [20] |

| Psoralen | Fruit Pulp | >0.4–0.75 mg/g of dried fruit weight | [20] |

| Bergapten | Fruit Pulp | >0.25 mg/g of dried fruit weight | [20] |

| Marmelosin | Fruit Pulp | LOD: 0.63 μg/ml; LOQ: 2.12 μg/ml | [21] |

| Umbelliferone (B1683723) | Fruit Pulp | LOD: 0.69 μg/ml; LOQ: 2.30 μg/ml | [21] |

| Scopoletin (B1681571) | Fruit Pulp | LOD: 0.39 μg/ml; LOQ: 1.31 μg/ml | [21] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Aegle marmelos are mediated through the modulation of key cellular signaling pathways. Its anti-inflammatory, antidiabetic, and antioxidant activities are particularly well-documented.

Anti-inflammatory Signaling

Bioactive compounds in Aegle marmelos, such as marmelosin, auraptene, and bergapten, exhibit potent anti-inflammatory effects by suppressing major inflammatory cascades.[22][23] They inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[8] This is achieved by downregulating the activation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and PI3K/Akt.[17][23]

Antidiabetic Mechanisms

The hypoglycemic effects of Aegle marmelos are multifactorial.[24] Leaf extracts have been shown to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, which slows down the breakdown and absorption of sugars in the intestine.[18][19] Studies also suggest that the extracts can enhance insulin (B600854) secretion from pancreatic β-cells and improve glucose utilization in peripheral tissues.[16][24] Furthermore, its potent antioxidant properties help protect pancreatic cells from oxidative stress, a key factor in the progression of diabetes.[19][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Aegle marmelos.

Protocol 1: General Solvent Extraction for Phytochemical Analysis

This protocol is a generalized procedure for obtaining crude extracts for initial screening.

-

Preparation of Plant Material: Collect the desired plant part (e.g., leaves, fruit pulp). Shade dry the material until all moisture is removed and then grind it into a fine powder.

-

Soxhlet Extraction:

-

Place 50g of the dried powder into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 500 mL of the desired solvent (e.g., methanol (B129727), ethanol, water) to the round-bottom flask.[26][27]

-

Heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.[26][27]

-

-

Concentration: After extraction, concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

-

Drying and Storage: Dry the resulting extract completely in a desiccator to remove any residual solvent. Calculate the yield and store the extract at 4°C in an airtight container for further analysis.

Protocol 2: RP-HPLC for Simultaneous Quantification of Coumarins

This method is used for the quantitative analysis of marmelosin, umbelliferone, and scopoletin in fruit extracts.[21][28]

-

Standard and Sample Preparation:

-

Prepare stock solutions (e.g., 1 mg/mL) of pure marmelosin, umbelliferone, and scopoletin standards in HPLC-grade methanol.

-

Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve (e.g., 2-30 µg/mL).[21][28]

-

Accurately weigh the dried plant extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v) containing 0.1% acetic acid.[21][28]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 258 nm or scan across a range to detect multiple peaks.[29]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to establish retention times and create a calibration curve. Inject the sample solution. Identify and quantify the compounds in the sample by comparing their retention times and peak areas to the calibration curve.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This common in vitro assay measures the free radical scavenging capacity of an extract.[19][30][31]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

-

Assay Procedure:

-

Prepare various concentrations of the plant extract in methanol (e.g., 25-500 µg/mL).[19]

-

In a test tube or microplate well, mix 1.0 mL of the DPPH solution with 3.0 mL of the extract solution.[31]

-

Prepare a control containing 1.0 mL of DPPH solution and 3.0 mL of methanol.

-

Use a suitable antioxidant like ascorbic acid or quercetin (B1663063) as a positive control.

-

-

Incubation and Measurement: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

-

Conclusion and Future Directions

Aegle marmelos is a quintessential example of an Ayurvedic medicinal plant whose traditional uses are being progressively validated by modern science. Its efficacy in treating gastrointestinal, metabolic, and inflammatory disorders is supported by substantial pharmacological evidence. The presence of potent bioactive compounds like marmelosin offers clear targets for drug development.

For researchers and drug development professionals, future work should focus on:

-

Standardization: Developing standardized extracts with consistent phytochemical profiles to ensure reproducible therapeutic outcomes.[8][14]

-

Clinical Trials: Conducting well-designed, randomized clinical trials to conclusively establish the safety, efficacy, and optimal dosage of Aegle marmelos formulations in humans.[14]

-

Mechanism Elucidation: Further exploring the molecular mechanisms and cellular targets of its lesser-known bioactive compounds.

-

Drug Delivery: Investigating novel drug delivery systems, such as nano-formulations, to enhance the bioavailability and targeted action of its active constituents.[8]

By bridging the gap between traditional knowledge and modern scientific inquiry, Aegle marmelos holds immense promise as a source for developing safe and effective therapeutic agents for a variety of chronic diseases.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. A review on medicinal uses of aegle marmelos [wisdomlib.org]

- 5. bepls.com [bepls.com]

- 6. Bael Patra (Aegle marmelos) - Bilva Uses, Benefits and Properties [planetayurveda.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijbcp.com [ijbcp.com]

- 9. ijcrt.org [ijcrt.org]

- 10. ajpsonline.com [ajpsonline.com]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. Phytochemical and biological review of Aegle marmelos Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. ijbcp.com [ijbcp.com]

- 15. ijcmas.com [ijcmas.com]

- 16. academicstrive.com [academicstrive.com]

- 17. Antioxidant and anti-inflammatory properties of marmelosin from Bael (Aegle marmelos L.); Inhibition of TNF-α mediated inflammatory/tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytochemical Analysis and Evaluation of Antioxidant, Antidiabetic, and Anti-inflammatory Properties of Aegle marmelos and Its Validation in an In-Vitro Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijnrd.org [ijnrd.org]

- 23. Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-hyperglycemic activity of Aegle marmelos (L.) corr. is partly mediated by increased insulin secretion, α-amylase inhibition, and retardation of glucose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijpp.com [ijpp.com]

- 26. informaticsjournals.co.in [informaticsjournals.co.in]

- 27. ijnrd.org [ijnrd.org]

- 28. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antioxidant properties and stability of aegle marmelos leaves extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. plantsjournal.com [plantsjournal.com]

A Technical Guide to the Putative Biosynthesis Pathway of (+-)-Aegeline in Plants

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(+-)-Aegeline is a natural alkaloidal amide with significant pharmacological interest, primarily isolated from the plant Aegle marmelos. Despite its therapeutic potential, the biosynthetic pathway of aegeline (B1664389) in plants has not been fully elucidated. This technical guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route for this compound formation. We hypothesize a convergent pathway involving the well-established phenylpropanoid pathway for the synthesis of the cinnamoyl moiety and a multi-step branch from the shikimate pathway for the formation of the 2-amino-1-(4-methoxyphenyl)ethanol (B43869) moiety. This guide details the proposed enzymatic steps, key intermediate molecules, and the final condensation reaction. Furthermore, it provides comprehensive experimental protocols for the validation of this proposed pathway, including isotope labeling studies, enzyme assays, and transcriptomic approaches. All quantitative data are presented in structured tables, and complex biological processes are visualized using Graphviz diagrams to facilitate understanding for researchers in natural product biosynthesis and drug development.

Introduction

This compound, N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a bioactive alkaloid predominantly found in the leaves and fruit of the bael tree, Aegle marmelos.[1][2] This compound has garnered attention for its wide range of pharmacological activities. Structurally, aegeline is an amide composed of a cinnamoyl group and a 2-hydroxy-2-(4-methoxyphenyl)ethylamine moiety. The biosynthesis of such specialized metabolites in plants often involves the convergence of multiple pathways derived from primary metabolism. Understanding the precise biosynthetic route of aegeline is crucial for several reasons: it can enable biotechnological production in microbial or plant-based systems, facilitate the discovery of novel enzymes for biocatalysis, and provide a framework for the targeted engineering of plants to enhance aegeline content. This document outlines a scientifically plausible, albeit putative, biosynthetic pathway for this compound, drawing parallels with established pathways of similar natural products.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of aegeline can be conceptually divided into three main stages: the formation of the cinnamoyl moiety, the synthesis of the amine moiety, and their subsequent condensation.

Part 1: Biosynthesis of the Cinnamoyl Moiety via the Phenylpropanoid Pathway

The synthesis of the cinnamoyl portion of aegeline is proposed to occur via the well-characterized general phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine.[3]

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

-

CoA Ligation: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. For aegeline biosynthesis, a similar activation of cinnamic acid would yield cinnamoyl-CoA, the activated form required for the final amide bond formation.

Part 2: Proposed Biosynthesis of the Amine Moiety

The biosynthesis of the 2-amino-1-(4-methoxyphenyl)ethanol moiety is less straightforward and is proposed here based on analogous pathways for amino acid-derived metabolites. It likely originates from L-tyrosine, which is structurally similar.

-

Decarboxylation: The pathway may begin with the decarboxylation of L-tyrosine by a Tyrosine Decarboxylase (TyDC) to produce tyramine (B21549).

-

Hydroxylation: The benzylic carbon of tyramine could be hydroxylated by a hydroxylase , possibly a cytochrome P450 monooxygenase, to yield octopamine (B1677172).

-

O-Methylation: The phenolic hydroxyl group of octopamine is then methylated by an O-methyltransferase (OMT) using S-adenosyl methionine (SAM) as a methyl donor to form synephrine.

-

N-Demethylation/Transamination and Reduction (Alternative Routes): The subsequent steps to form 2-amino-1-(4-methoxyphenyl)ethanol are speculative. One possibility involves hydroxylation of the ethylamine (B1201723) side chain followed by transamination and reduction. A more direct, though less precedented, route could involve direct hydroxylation of the beta-carbon of 4-methoxyphenethylamine.

An alternative starting point could be from p-hydroxyphenylpyruvate, an intermediate in tyrosine biosynthesis.

Part 3: Condensation to Form this compound

The final step in the proposed biosynthesis is the condensation of the two precursor moieties. An acyltransferase , likely belonging to the BAHD family, would catalyze the transfer of the cinnamoyl group from cinnamoyl-CoA to the amino group of 2-amino-1-(4-methoxyphenyl)ethanol, forming an amide bond and releasing Coenzyme A. This reaction would yield this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining biochemical, molecular, and analytical techniques.

Isotope Labeling Studies

This method is used to trace the incorporation of precursors into the final product.

-

Protocol:

-

Prepare sterile cultures of Aegle marmelos seedlings or cell suspensions.

-

Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-tyrosine, ¹⁵N-tyrosine) to the cultures.

-

After an incubation period (e.g., 24-72 hours), harvest the plant material.

-

Extract the metabolites using a suitable solvent system (e.g., methanol:water).

-

Analyze the purified aegeline using LC-MS and NMR to determine the position and extent of isotope incorporation.

-

Enzyme Assays

-

Protocol for Acyltransferase Activity:

-

Prepare a crude protein extract from young leaves of A. marmelos.

-

Set up a reaction mixture containing the protein extract, cinnamoyl-CoA, and 2-amino-1-(4-methoxyphenyl)ethanol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of aegeline.

-

Gene Identification and Functional Characterization

-

Protocol:

-

Transcriptome Sequencing: Extract RNA from A. marmelos tissues known to produce aegeline and perform RNA-Seq.

-

Candidate Gene Identification: Search the assembled transcriptome for sequences homologous to known PAL, C4H, 4CL, TyDC, hydroxylases, OMTs, and acyltransferases.

-

Gene Expression Analysis: Use qRT-PCR to correlate the expression levels of candidate genes with aegeline accumulation in different tissues and developmental stages.

-

Heterologous Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for E. coli or yeast).

-

Functional Verification: Purify the recombinant proteins and perform enzyme assays as described above to confirm their catalytic activity.

-

Quantitative Data Presentation

While specific quantitative data for the aegeline biosynthetic pathway is not yet available, the following table templates illustrate how such data would be organized and presented upon experimental determination.

Table 1: Kinetic Parameters of Putative Aegeline Biosynthesis Enzymes

| Enzyme Candidate | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/mg/min) |

|---|---|---|---|---|

| AmPAL1 | L-Phenylalanine | |||

| AmTyDC1 | L-Tyrosine | |||

| AmAT1 | Cinnamoyl-CoA |

| AmAT1 | 2-amino-1-(4-methoxyphenyl)ethanol | | | |

Table 2: Metabolite Concentrations in Aegle marmelos Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |

|---|---|---|---|

| L-Phenylalanine | |||

| trans-Cinnamic Acid | |||

| L-Tyrosine |

| this compound | | | |

Conclusion and Future Perspectives

This guide presents a putative biosynthetic pathway for this compound in Aegle marmelos, based on established biochemical principles and analogous pathways in plant specialized metabolism. The proposed route provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed herein offer a clear roadmap for researchers to identify the specific genes and enzymes involved. Successful characterization of this pathway will not only deepen our understanding of plant biochemistry but also unlock the potential for metabolic engineering and sustainable production of this valuable pharmacological compound. Future work should focus on a combined transcriptomic and metabolomic analysis of A. marmelos to identify candidate genes and intermediates, followed by rigorous in vitro and in vivo functional characterization.

References

(+-)-Aegeline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Aegeline is a naturally occurring alkaloid-amide found in the leaves of the bael tree (Aegle marmelos). This comprehensive technical guide provides essential information for researchers and drug development professionals working with this compound. It covers its fundamental chemical properties, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its biological activity, and illustrates its known signaling pathways.

Core Compound Information

This compound, with the CAS number 456-12-2, is recognized for its potential therapeutic properties, including antihyperglycemic, antidyslipidemic, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] Its molecular formula is C₁₈H₁₉NO₃.[1][3][6][7][8]

| Property | Value | Reference |

| CAS Number | 456-12-2 | [1][2][3][7][8] |

| Molecular Formula | C₁₈H₁₉NO₃ | [1][3][6][7][8] |

| Molecular Weight | 297.35 g/mol | [2][3][5][6][7][9] |

| IUPAC Name | (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | [8][10] |

| Synonyms | Aegelin, Egeline, N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide | [3] |

Quantitative Biological Activity

This compound has demonstrated significant biological effects in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 2.1: Antihyperglycemic Effects in a Sucrose-Challenged Streptozotocin-Induced Diabetic Rat Model

| Time Point | Blood Glucose Reduction (%) | Dose | Reference |

| 5 hours | 12.9% | 100 mg/kg | [3][7] |

| 24 hours | 16.9% | 100 mg/kg | [3][7] |

Table 2.2: Antidyslipidemic Effects in a Dyslipidemic Hamster Model

| Parameter | Change (%) | Dose | p-value | Reference |

| Plasma Triglycerides (Tg) | ↓ 55% | 50 mg/kg | <0.001 | [3][7] |

| Total Cholesterol (TC) | ↓ 24% | 50 mg/kg | <0.05 | [3][7] |

| Free Fatty Acids (FFA) | ↓ 24% | 50 mg/kg | N/A | [3][7] |

| High-Density Lipoprotein-Cholesterol (HDL-C) | ↑ 28% | 50 mg/kg | N/A | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol is based on studies investigating the effect of Aegeline (B1664389) on glucose transport in skeletal muscle cells.[2][6]

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Treatment:

-

Treat differentiated C2C12 myotubes with varying concentrations of Aegeline (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 24 hours).

-

For acute insulin (B600854) stimulation, a subset of cells can be treated with 100 nM insulin for 20 minutes prior to the glucose uptake assay.

-

-

2-Deoxy-D-[³H]glucose (2-DG) Uptake Measurement:

-

Wash cells with serum-free DMEM.

-

Incubate cells with 2-DG (a radiolabeled glucose analog) for a defined time.

-

Terminate glucose uptake by washing with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter to quantify glucose uptake.

-

Animal Models for Antihyperglycemic and Antidyslipidemic Studies

These protocols are derived from in vivo studies evaluating the metabolic effects of Aegeline.[3][7]

-

Sucrose-Challenged Streptozotocin-Induced Diabetic Rat Model:

-

Induce diabetes in rats (e.g., Sprague-Dawley) with a single intraperitoneal injection of streptozotocin.

-

Administer Aegeline orally at a specified dose (e.g., 100 mg/kg body weight).

-

Challenge the rats with a sucrose (B13894) load.

-

Measure blood glucose levels at various time points (e.g., 5 and 24 hours) post-administration.

-

-

Dyslipidemic Hamster Model:

-

Induce dyslipidemia in hamsters through a high-fat diet.

-

Administer Aegeline orally at a specified dose (e.g., 50 mg/kg body weight).

-

After the treatment period, collect blood samples.

-

Analyze plasma levels of triglycerides, total cholesterol, free fatty acids, and HDL-C using standard biochemical assays.

-

Antioxidant Activity Assays

These methods are used to determine the free radical scavenging and reducing power of Aegeline.

-

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix the Aegeline extract/compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 518 nm). A decrease in absorbance indicates radical scavenging activity.

-

-

Reducing Power Assay:

-

Mix the Aegeline extract/compound with phosphate (B84403) buffer and potassium ferricyanide.

-

Incubate the mixture at 50°C.

-

Add trichloroacetic acid to stop the reaction and centrifuge.

-

Mix the supernatant with distilled water and ferric chloride.

-

Measure the absorbance at 700 nm. An increase in absorbance indicates higher reducing power.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Glucose Transport and Insulin Sensitivity

Aegeline stimulates glucose transport in skeletal muscle cells through two distinct parallel pathways involving Akt and Rac1, leading to the translocation of GLUT4 to the cell membrane.[2][6] It also plays a role in cytoskeletal rearrangement via the PI3-kinase-Rac1-PAK1-cofilin pathway.[2][6]

Caption: Aegeline signaling pathways for glucose uptake.

Anti-inflammatory Action

Recent studies suggest that Aegeline mitigates colitis by downregulating the NF-κB-mediated NLRP3 inflammasome pathway. This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Aegeline's anti-inflammatory mechanism.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of metabolic disorders and inflammation. The data and protocols presented in this guide offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive safety and toxicity profiles, and exploring its efficacy in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihyperglycemic and antidyslipidemic agent from Aegle marmelos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]

- 9. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-hyperglycemic activity of Aegle marmelos (L.) corr. is partly mediated by increased insulin secretion, α-amylase inhibition, and retardation of glucose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+-)-Aegeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Aegeline, a naturally occurring alkaloid amide found in the leaves of the bael tree (Aegle marmelos), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanisms of action, receptor interactions, and physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. A significant portion of this guide is also dedicated to the critical safety concerns, particularly the hepatotoxicity, associated with Aegeline (B1664389), which has led to its prohibition in dietary supplements in several countries.

Introduction

This compound, chemically known as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is an alkaloid traditionally used in Ayurvedic medicine.[1] While it has been investigated for potential therapeutic benefits in various domains including metabolic disorders and neuroprotection, its use in dietary supplements has been linked to severe adverse effects, most notably liver injury.[1][2] This guide aims to provide a balanced and detailed perspective on the pharmacological properties of this compound, underpinned by available scientific evidence.

Pharmacodynamics: Mechanisms of Action and Physiological Effects

This compound exhibits a range of biological activities by interacting with multiple molecular targets. Its effects span across the nervous, immune, and metabolic systems.

Effects on the Nervous System

-

Monoamine Oxidase-A (MAO-A) and Inducible Nitric Oxide Synthase (iNOS) Inhibition: In-silico molecular docking studies have shown that aegeline has a good binding interaction with the active sites of both MAO-A and iNOS. In a mouse model of reserpine-induced pain and depression, oral administration of aegeline (10 mg/kg) significantly decreased MAO-A activity. Furthermore, aegeline treatment abrogated the reserpine-induced increase in iNOS expression in both the spine and brain tissues. These findings suggest a potential role for aegeline in modulating neurotransmitter levels and neuroinflammation.

Effects on the Immune System and Inflammation

-

Histamine (B1213489) Release Inhibition: Aegeline has been shown to inhibit histamine release from mast cells. In rat basophilic leukemia (RBL-2H3) cells, aegeline inhibited histamine release induced by various stimulants, including DNP(24)-BSA, thapsigargin, and ionomycin.[3] The inhibitory effect was more pronounced against Ca2+ stimulants, suggesting that aegeline may interfere with intracellular calcium signaling pathways.[3]

-

Anti-inflammatory Effects: Aegeline has demonstrated anti-inflammatory properties in a mouse model of colitis by downregulating the gene expression of NF-κB, iNOS, COX-2, and the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Metabolic Effects

-

Glucose Transport: Aegeline has been reported to stimulate glucose transport in skeletal muscle cells. This effect is mediated through the activation of the PI3K/Akt and Rac1 signaling pathways, which are key regulators of GLUT4 translocation to the plasma membrane.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Computational studies suggest that aegeline may act as a dual agonist for PPARα and a partial agonist for PPARγ.[4] This dual activity could potentially contribute to both antihyperglycemic and antilipidemic effects.[4]

Quantitative Pharmacological Data

| Target/Effect | Experimental Model | Dosage/Concentration | Parameter | Value | Reference(s) |

| MAO-A Activity | Reserpinized Mice (in vivo) | 10 mg/kg (p.o.) | - | Significant decrease | |

| iNOS Expression | Reserpinized Mice (in vivo) | 10 mg/kg (p.o.) | - | Abrogation of increase | |

| Histamine Release | RBL-2H3 cells (in vitro) | Not specified | - | Inhibition | [3] |

| CYP3A4 Inhibition | In vitro | - | IC50 | ~76 µmol |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

In Silico Modeling of (+-)-Aegeline Bioactivity: A Technical Guide

Abstract: (+-)-Aegeline, a natural alkaloid predominantly isolated from the leaves and fruit of the bael tree (Aegle marmelos), has garnered significant attention for its diverse pharmacological activities. Computational, or in silico, modeling provides a powerful framework for elucidating the molecular mechanisms underpinning these biological effects, accelerating drug discovery and development. This technical guide offers an in-depth exploration of the in silico approaches used to investigate the bioactivity of this compound. It covers key molecular docking studies, network pharmacology analyses, and the signaling pathways implicated in its therapeutic potential for conditions such as pain, depression, and inflammatory bowel disease. Detailed protocols, quantitative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound

This compound is a pharmacologically active alkaloidal amide found in Aegle marmelos, a plant with a long history of use in traditional medicine across South Asia.[1] Pre-clinical studies have highlighted its potential in managing complex conditions, including the comorbidity of pain and depression, as well as inflammatory disorders.[2][3] In silico methodologies are crucial for dissecting its multi-target bioactivity, predicting its pharmacokinetic properties, and understanding its interaction with biological systems at a molecular level.

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For Aegeline, this has been instrumental in identifying its direct molecular targets.

2.1 Key Targets and Binding Affinities

In silico docking studies have revealed that Aegeline exhibits strong binding interactions with enzymes centrally involved in neuropsychiatric and inflammatory conditions.[2][4] The quantitative results from these studies are summarized below.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Docking Software | Putative Indication |

| Monoamine Oxidase-A (MAO-A) | 2Z5Y | -10.06 | - | Depression[2] |

| Monoamine Oxidase-B (MAO-B) | 2V5Z | -10.09 | - | Neurodegeneration |

| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -31.54 | - | Pain, Inflammation[2] |

| Protein Kinase B (AKT1) | - | -8.1 (Vina Score) | Autodock Vina | Inflammatory Bowel Disease[4] |

2.2 Detailed Interaction Analysis

The stability of the Aegeline-protein complexes is maintained by specific molecular interactions:

-

MAO-A: Aegeline forms a hydrogen bond with the amino acid residue Tyr407.[2]

-

MAO-B: It interacts via a hydrogen bond with Gln206 and establishes pi-pi stacking interactions with Tyr398 and Trp119.[2]

-

iNOS: A strong hydrogen bond is formed with Leu264.[2]

2.3 Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines a typical workflow for docking Aegeline to a protein target.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound, typically in SDF or MOL2 format.

-

Convert the structure to the PDBQT format using AutoDockTools. This step involves adding Gasteiger charges and defining the rotatable bonds.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., MAO-A, PDB ID: 2Z5Y) from the Protein Data Bank.

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool.

-

Add polar hydrogens and assign Kollman charges.

-

Convert the cleaned protein structure to the PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space (the "grid box") around the active site of the target protein. The active site can be identified from the literature or by the location of a co-crystallized inhibitor.

-

Set the grid box dimensions to adequately cover the entire binding pocket.

-

-

Docking Simulation:

-

Execute the docking run using the AutoDock Vina command-line interface.

-

Input the prepared ligand (PDBQT), receptor (PDBQT), and a configuration file specifying the grid box coordinates and dimensions.

-

vina --receptor protein.pdbqt --ligand aegeline.pdbqt --config conf.txt --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the lowest energy pose within the protein's active site to identify key interactions like hydrogen bonds and hydrophobic contacts.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain - Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (+-)-Aegeline: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Aegeline, a naturally occurring alkaloid-amide isolated from the leaves of the bael tree (Aegle marmelos), has emerged as a promising bioactive compound with a diverse pharmacological profile. Preclinical studies have indicated its potential therapeutic applications in a range of disorders, including type 2 diabetes, pain, depression, and allergic reactions. This technical guide provides an in-depth analysis of the core molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and its derivatives. It is important to note that while in silico data provides valuable insights into potential binding affinities, experimentally determined values are crucial for confirming these interactions.

Table 1: In Silico Binding Affinities of this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Citation |

|---|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | 2Z5Y | -10.06 | Tyr407 (H-bond) | [1] |

| Monoamine Oxidase-B (MAO-B) | 2V5Z | -10.09 | Gln206 (H-bond), Tyr398, Trp119 (pi-pi stacking) | [1] |

| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -31.54 | Leu264 (H-bond) |[1] |

Table 2: In Vitro Efficacy of this compound in C2C12 Myotubes

| Assay | Concentration (µM) | Result (Fold Increase over Basal) | Citation |

|---|---|---|---|

| Glucose Uptake | 5.0 | 1.39 | [2] |

| Glucose Uptake | 10.0 | 1.71 |[2] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Citation |

|---|---|---|---|---|

| 30 | 342 ± 40 | 0.5 | 1.4 ± 0.01 | [3] |

| 300 | 949 ± 20 | 0.5 | 1.3 ± 0.07 |[3] |

Table 4: In Vitro Efficacy of a Synthetic this compound Mimic

| Compound | Target | EC50 (nM) | Assay | Citation |

|---|

| Compound 10C | β3-Adrenergic Receptor (β3-AR) | 447 | β3-AR Agonist Activity |[4] |